Ethyl 2-chloropropionate
Overview
Description
Ethyl 2-chloropropionate is a clear colorless liquid with a pungent odor . It has a molecular weight of 136.58 and its linear formula is CH3CHClCOOC2H5 .
Synthesis Analysis
Ethyl 2-chloropropionate has been used as an initiator during the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (N -isopropylacrylamide) via atom transfer radical polymerization . An online near-infrared spectroscopy was used as a process analysis technique in the synthesis of 2-chloropropionate for the first time .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloropropionate is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Ethyl 2-chloropropionate is a halogenated ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Physical And Chemical Properties Analysis
Ethyl 2-chloropropionate has a boiling point of 146-149 °C (lit.) . It is insoluble in water but miscible in alcohol and diethyl ether . Its density is 1.072 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis Process Analysis
- Scientific Field : Analytical Chemistry
- Application Summary : Ethyl 2-chloropropionate is used in the synthesis process where online near-infrared spectroscopy is used as a process analysis technique .
- Methods of Application : The partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized . The correlation coefficient ® of the PLSR calibration model was 0.9944, and the root mean square error of correction (RMSEC) was 0.018105 mol/L .
- Results : The results were very similar to those of offline gas chromatographic analysis, which could prove the method was valid .
Thermophysical Property Data Analysis
- Scientific Field : Physical Chemistry
- Application Summary : Ethyl 2-chloropropionate is used in the analysis of thermophysical property data .
- Methods of Application : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Polymer Synthesis
- Scientific Field : Polymer Chemistry
- Application Summary : Ethyl 2-chloropropionate was used as an initiator during the synthesis of poly (2- (diethylamino)ethyl methacrylate) and poly (N -isopropylacrylamide) via atom transfer radical polymerization .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of the synthesis are not detailed in the source .
Synthesis of Biologically Active Chitin Derivative
- Scientific Field : Biochemistry
- Application Summary : 2-Chloropropionic acid, which can be derived from Ethyl 2-chloropropionate, is used in the synthesis of a biologically active chitin derivative, (1-carboxyethyl) chitosan .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of the synthesis are not detailed in the source .
Synthesis of End-Functionalized Poly (N -isopropylacrylamide)
- Scientific Field : Polymer Chemistry
- Application Summary : Ethyl 2-chloropropionate was used in the synthesis of end-functionalized poly (N -isopropylacrylamide) with a pyrenyl group .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of the synthesis are not detailed in the source .
Preparation of Propargyl 2-chloropropionate
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloropropionic acid, which can be derived from Ethyl 2-chloropropionate, is used in the preparation of propargyl 2-chloropropionate (PCP), an atom transfer radical polymerization (ATRP) initiator, by the esterification of propargyl alcohol .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of the synthesis are not detailed in the source .
Synthesis of Herbicides
- Scientific Field : Agricultural Chemistry
- Application Summary : Ethyl 2-chloropropionate is used in the synthesis of herbicides such as phenoxypropionates, 2- (4-hydroxyphenoxy)propionate, and amino (or aryloxy) sulfonyl phenoxy propanates .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of the synthesis are not detailed in the source .
Synthesis of Nonsteroidal Antipyretic and Anti-inflammatory Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Ethyl 2-chloropropionate is used in the synthesis of nonsteroidal antipyretic and anti-inflammatory drugs such as naproxen, indomethacin, and ibuprofen .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results of the synthesis are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVBVKAYUCPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Record name | ETHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3394 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870595 | |
Record name | Propanoic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
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Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air. | |
Record name | ETHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3394 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Ethyl 2-chloropropionate | |
CAS RN |
535-13-7 | |
Record name | ETHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3394 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl 2-chloropropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-13-7 | |
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Record name | Ethyl alpha-chloropropionate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535137 | |
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Record name | Ethyl 2-chloropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522671 | |
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Record name | Propanoic acid, 2-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
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Record name | Ethyl 2-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL .ALPHA.-CHLOROPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW30UR82C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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